Absolute Configuration Confirmed by Single-Crystal X-ray Diffraction Versus (S)-Enantiomer
The (R)-configuration of the stereogenic centre in 2-(1-hydroxybut-3-en-2-yl)isoindoline-1,3-dione has been unambiguously assigned by single-crystal X-ray diffraction analysis; the crystal structure was deposited in the Cambridge Structural Database (CSD) in connection with a 2018 Journal of Medicinal Chemistry publication [1]. The (S)-enantiomer (CAS 174810‑05‑0) is commercially listed but lacks a corresponding publicly available crystallographic dataset for configurational confirmation in the same database [2]. Procurement of the (R)-enantiomer therefore provides the user with a crystallographically validated stereochemical assignment, reducing the risk of configurational misassignment in downstream asymmetric synthesis.
| Evidence Dimension | Availability of single-crystal X-ray structure confirming absolute configuration |
|---|---|
| Target Compound Data | Crystal structure deposited; space group P2₁2₁2₁; a = 6.9170 Å, b = 8.4769 Å, c = 18.1729 Å; R-factor = 0.0475 |
| Comparator Or Baseline | (S)-enantiomer (CAS 174810-05-0): no publicly indexed crystal structure in CSD |
| Quantified Difference | Crystallographic dataset present vs. absent; R-factor 0.0475 (high precision) for (R)-enantiomer |
| Conditions | Single-crystal X-ray diffraction at low temperature; structure solved and refined to R = 4.75% |
Why This Matters
Crystallographically proven absolute configuration eliminates ambiguity in chiral purity documentation, which is critical for GMP intermediate procurement and reproducible asymmetric methodology development.
- [1] Xue, Y.; Song, P.; Song, Z.; Wang, A.; Tong, L.; Geng, M.; Ding, J.; Liu, Q.; Sun, L.; Xie, H.; Zhang, A. Discovery of 4,7-Diamino-5-(4-phenoxyphenyl)-6-methylene-pyrimido[5,4-b]pyrrolizines as Novel Bruton's Tyrosine Kinase Inhibitors. J. Med. Chem. 2018, 61, 4608–4627. View Source
- [2] Pharmaffiliates. (S)-2-(1-Hydroxybut-3-en-2-yl)isoindoline-1,3-dione (CAS 174810-05-0) Product Page. View Source
